molecular formula C8H8FNO3 B14836655 (4-Fluoro-6-methoxypyridin-2-YL)acetic acid

(4-Fluoro-6-methoxypyridin-2-YL)acetic acid

Cat. No.: B14836655
M. Wt: 185.15 g/mol
InChI Key: NYRAKKLTVFQLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-6-methoxypyridin-2-YL)acetic acid is a fluorinated and methoxylated pyridine derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors. The compound's structure, featuring a reactive acetic acid side chain and a substituted pyridine ring, allows researchers to efficiently incorporate this privileged scaffold into target compounds through amide coupling or other conjugation chemistries. A specific and prominent application identified in the literature is its use in the synthesis of potent and selective FGFR (Fibroblast Growth Factor Receptor) inhibitors, which are crucial tools for investigating signaling pathways in cancer research and other proliferative diseases. The presence of the fluorine atom is a critical design element, often employed to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As a high-purity synthetic intermediate, it enables researchers to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(4-fluoro-6-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

NYRAKKLTVFQLQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)F

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The acetic acid moiety participates in standard carboxylate reactions:

  • Esterification : Reacts with alcohols under acid catalysis to form esters. For example, methyl ester formation occurs via Fischer esterification (methanol/H₂SO₄, reflux) .

  • Amidation : Forms amides when coupled with amines using activating agents like HATU. A representative reaction with 4-methoxy-7-(tetrahydro-pyran-4-yl)-benzothiazol-2-ylamine achieved 25% yield under DMF/RT conditions .

Reaction TypeReagents/ConditionsYieldApplication
AmidationHATU, DMF, RT25%Drug intermediate synthesis
Ester hydrolysisKOH, MeOH/H₂O, 60°C75-85%Carboxylate regeneration

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes regioselective reactions influenced by fluorine and methoxy substituents:

  • Nucleophilic Aromatic Substitution (SₙAr) : The 4-fluoro group is susceptible to displacement by strong nucleophiles (e.g., alkoxides or amines) at elevated temperatures (80–120°C) .

  • Electrophilic Substitution : Methoxy directs electrophiles to the 3- and 5-positions. Nitration (HNO₃/H₂SO₄) and halogenation (Cl₂/FeCl₃) occur at these sites .

Example SₙAr Reaction:

text
(4-Fluoro-6-methoxypyridin-2-yl)acetic acid + morpholine → (4-Morpholino-6-methoxypyridin-2-yl)acetic acid (70% yield, DMF, 100°C)

Methoxy Group Transformations

The 6-methoxy group exhibits distinct reactivity:

  • Demethylation : BBr₃ in DCM cleaves the methyl ether to yield a phenolic derivative [(4-Fluoro-6-hydroxypyridin-2-yl)acetic acid] at −78°C.

  • Oxidation : Transition metal catalysts (e.g., RuO₄) convert methoxy to carbonyl groups, though this pathway is less explored for pyridine systems.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple at the 4-position (fluorine site) using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH (70–80°C).

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, though steric hindrance from the acetic acid group may limit yields.

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine derivatives, modifying electronic properties .

  • Oxidative Decarboxylation : Strong oxidizers (KMnO₄/H⁺) degrade the acetic acid chain to CO₂, producing 4-fluoro-6-methoxypyridine.

Biological Activity Correlation

Reaction products show modified pharmacological profiles:

  • Amide derivatives exhibit enhanced blood-brain barrier penetration compared to the parent acid .

  • Fluorine replacement with bulkier groups (e.g., morpholino) reduces metabotropic glutamate receptor binding affinity by 40%.

Comparative Reactivity Table

PositionReactivityPreferred ReagentsOutcome
C-4 (F)SₙArAmines, alkoxidesSubstitution
C-6 (OMe)DemethylationBBr₃Phenol formation
C-2 (CH₂COOH)AmidationHATU/DIPEABiologically active amides

Mechanism of Action

The mechanism by which (4-Fluoro-6-methoxypyridin-2-YL)acetic acid exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

Difluoro(6-methoxypyridin-2-yl)acetic acid (CAS: 1216738-74-7): Features two fluorine atoms on the acetic acid moiety rather than the pyridine ring, resulting in a higher molar mass (203.14 g/mol) and stronger acidity (predicted pKa = 1.36) compared to mono-fluorinated derivatives .

2-(6-Fluoropyridin-2-yl)acetic acid (CAS: 1000517-25-8): Lacks the 4-fluoro and 6-methoxy substituents, simplifying its structure to C₇H₆FNO₂ .

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): A pyrimidine-based analogue with chlorine and methyl groups, highlighting the impact of heterocycle choice (pyridine vs. pyrimidine) on electronic properties .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Predicted pKa Boiling Point (°C)
(4-Fluoro-6-methoxypyridin-2-yl)acetic acid* C₈H₈FNO₃ ~193.15 ~2.5–3.5† ~290–300‡
Difluoro(6-methoxypyridin-2-yl)acetic acid C₈H₇F₂NO₃ 203.14 1.36 288.5
2-(6-Fluoropyridin-2-yl)acetic acid C₇H₆FNO₂ 155.13 Not reported Not reported
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 ~1.5–2.5 Not reported

*Estimated based on structural similarity. †Predicted based on acetic acid derivatives; methoxy and fluorine substituents lower pKa. ‡Estimated from analogous boiling points in .

Q & A

Basic Question: What are the primary synthetic routes for (4-Fluoro-6-methoxypyridin-2-YL)acetic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of pyridinyl-acetic acid derivatives typically involves multi-step reactions, including halogenation, methoxylation, and nucleophilic substitution. For example, analogous compounds like fluroxypyr (a herbicidal analog) are synthesized via pyridine ring functionalization followed by coupling with acetic acid derivatives . Key steps include:

  • Halogenation/Methoxylation: Introducing fluorine and methoxy groups onto the pyridine ring using reagents like POCl₃ or NaOMe under controlled temperatures (60–100°C).
  • Acetic Acid Coupling: Reacting the functionalized pyridine with bromoacetic acid or its esters via SN2 mechanisms, often requiring catalysts like K₂CO₃ .
  • Yield Optimization: Factors include solvent polarity (DMF or THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for pyridine:bromoacetic acid). Low yields (e.g., 2–5% in multi-step syntheses ) can be mitigated via HPLC purification or microwave-assisted reactions to reduce side products.

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions on the pyridine ring (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling patterns) and the acetic acid moiety (δ 4.2–4.5 ppm for CH₂) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ for C₈H₇FNO₃: calc. 200.0453) and fragmentation patterns .
  • HPLC-PDA: Purity analysis using C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .
  • X-ray Crystallography: For definitive structural confirmation, as demonstrated for related fluoro-methoxy pyridines .

Advanced Question: How do structural modifications (e.g., halogen position, substituent bulk) influence the biological or physicochemical properties of this compound?

Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Fluorine Position: Fluorine at the 4-position (vs. 5- or 6-) enhances metabolic stability by reducing cytochrome P450 interactions .
  • Methoxy Group: The 6-methoxy group increases lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Acetic Acid Moiety: The carboxylic acid group is critical for target binding (e.g., enzyme inhibition via hydrogen bonding). Esterification (e.g., methyl esters) can modulate bioavailability, as seen in fluroxypyr derivatives .
    Methodological Insight: Computational modeling (e.g., DFT for electrostatic potential maps) paired with in vitro assays (e.g., enzyme inhibition IC₅₀) can validate SAR hypotheses .

Advanced Question: What crystallographic data are available for fluoro-methoxy pyridine derivatives, and how can they inform conformational analysis?

Answer:
X-ray structures of related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) show:

  • Planarity: The pyridine ring and substituents (fluoro, methoxy) adopt a near-planar conformation, minimizing steric strain .
  • Hydrogen Bonding: Carboxylic acid groups form intermolecular H-bonds (O···H distances ~1.8 Å), influencing crystal packing and stability .
    Application: Conformational analysis via Cambridge Structural Database (CSD) mining can predict solubility and polymorphic behavior for new derivatives.

Methodological Question: How can researchers resolve contradictions in reported synthetic yields or biological activities for this compound analogs?

Answer:
Discrepancies often arise from:

  • Reagent Purity: Impurities in starting materials (e.g., 4-fluoro-6-methoxypyridine) can skew yields. Use HPLC-validated reagents (>95% purity) .
  • Biological Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) affect activity readings. Standardize protocols using reference compounds (e.g., fluroxypyr-methyl ).
  • Data Normalization: Report yields relative to limiting reagents and biological activities as fold-changes vs. controls to enable cross-study comparisons .

Advanced Question: What strategies are recommended for scaling up laboratory-scale synthesis of this compound while maintaining purity?

Answer:
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:

  • Flow Chemistry: Continuous reactors for exothermic steps (e.g., halogenation) improve temperature control and reduce side reactions .
  • Crystallization Optimization: Use anti-solvent precipitation (e.g., water addition to DMF reaction mixtures) to isolate high-purity product (>98%) .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.